PF-543 - 1415562-82-1

PF-543

Catalog Number: EVT-253291
CAS Number: 1415562-82-1
Molecular Formula: C27H31NO4S
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-543 is a potent and selective inhibitor of sphingosine kinase 1 (SphK1) []. It is a cell-permeant compound with a non-lipid structure, distinguishing it from typical SK inhibitors [, ]. PF-543 effectively inhibits SphK1 with a Ki of 3.6 nM, demonstrating competitive inhibition with sphingosine []. Notably, PF-543 exhibits over 100-fold selectivity for SphK1 over SphK2, the other isoform of sphingosine kinase []. This high selectivity for SphK1 makes PF-543 a valuable tool for dissecting the specific roles of SphK1-driven sphingosine-1-phosphate (S1P) signaling in various cellular processes [].

Compound 5

Compound Description: Compound 5 is a derivative of PF-543 where the methyl group on the toluene backbone is substituted with fluorine. This modification resulted in a compound with similar SphK1 inhibitory and anticancer activities compared to PF-543 [].

DPF-543

Compound Description: This PF-543 derivative incorporates a dansyl group into its structure. Unlike PF-543, which primarily increased sphingosine levels, DPF-543 enhanced de novo ceramide generation by both enhancing serine palmitoyltransferase (SPT) activity and inhibiting SPHKs [].

Relevance: The addition of the dansyl group significantly altered the compound's activity profile, leading to increased cytotoxicity due to ceramide accumulation. This finding suggests that structural modifications on SPHK inhibitors can be used to modulate sphingolipid metabolism and enhance anticancer activity [].

BODIPY-PF-543

Compound Description: This compound is a derivative of PF-543 conjugated with a Boron–dipyrromethene (BODIPY) fluorophore. BODIPY-PF-543 retains similar SK1 inhibitory activity as PF-543, indicating that the fluorophore does not significantly affect this activity []. Confocal microscopy revealed its localization primarily within the cell cytosol [].

Relevance: The successful incorporation of BODIPY into PF-543 without compromising its SK1 inhibitory effect provides a valuable tool for investigating the intracellular localization and behavior of this SK inhibitor [].

PP2A-Activating PF-543 Derivative

Compound Description: This derivative features modifications to the tail group of PF-543, incorporating either aromatic or aliphatic tails in the triazole group. While compounds with aliphatic tails exhibited high inhibitory effects on pancreatic cancer cells and improved metabolic stability compared to PF-543, they showed slightly lower selectivity for SK1 []. Notably, one aliphatic tail-containing compound activated protein phosphatase 2A (PP2A), similar to FTY720, but with a distinct binding mode [].

Relevance: These findings suggest that the tail structure of PF-543 influences its metabolic stability and selectivity. Additionally, this study highlights the possibility of designing PF-543 derivatives with additional biological activities, such as PP2A activation, which could contribute to their anticancer effects [].

Compound 2

Compound Description: This derivative connects two aromatic structures in a para-form, simplifying the structure of PF-543. Compound 2 displayed a similar SK1 inhibitory effect as PF-543 but exhibited higher cytotoxicity in HT29, AGS, and PC3 cells [].

Relevance: This finding suggests that structural simplification of PF-543 can lead to enhanced anticancer activity while maintaining SK1 inhibitory effects. Docking studies indicate that this improvement might be attributed to a similar interaction with SK1 as observed with PF-543 [].

PF-543 Derivative Containing Aliphatic Side Chain

Compound Description: This derivative, referred to as compound 2 in the original research, replaces the benzenesulfonyl moiety in PF-543 with an aliphatic long chain, a characteristic feature of other known SK inhibitors. This compound displayed similar antitumor activity in HT29, HCT116, and AGS cells compared to PF-543, and exhibited comparable inhibitory effects on SK1 [].

Relevance: Docking studies suggested that the introduced aliphatic chain in this derivative could potentially replace the benzenesulfonyl structure of PF-543 without compromising its activity. This finding opens avenues for exploring different aliphatic side chains to optimize the compound's properties [].

Dimer Derivatives of PF-543

Compound Description: These derivatives are dimeric forms of PF-543 designed to enhance its anticancer activity in non-small cell lung cancer (NSCLC) []. Among these, piperidine forms (Compounds 2 and 4) exhibited superior anticancer activity compared to the pyrrolidine forms (Compounds 1 and 3) []. Compounds 2 and 4 demonstrated inhibitory effects on both SK1 and SK2 activity, leading to reduced S1P levels and increased cytotoxicity in NSCLC cells through apoptosis [].

Relevance: The dimerization of PF-543 resulted in compounds with enhanced anticancer activity and improved metabolic stability compared to the parent compound. Notably, the bulky tail structure of these derivatives seems to play a key role in their increased efficacy, suggesting a potential strategy for developing new NSCLC treatments [].

Glycan-containing PF-543 Analogues

Compound Description: These are a series of analogues designed by incorporating natural monosaccharides into the structure of PF-543 []. The rationale behind this design was to enhance the anchoring of the inhibitor within the polar head region of the J-shaped substrate-binding channel of SK1 [].

Relevance: While the specific biological activities of these glycan-containing analogues are not detailed in the provided abstract, their design represents a novel approach to potentially improve the binding affinity and selectivity of PF-543 for SK1 []. Further investigations into their activity and pharmacological properties are warranted.

  • SKI II: A dual inhibitor of sphingosine kinases 1 and 2, but also exhibits noncompetitive inhibitory activity against dihydroceramide desaturase (Des1) [].
  • RB-005: A dual sphingosine kinase 1/ceramide synthase inhibitor [].
  • FTY720 (Fingolimod): A sphingosine analogue and immunomodulatory drug, also known to activate PP2A [, ].
  • (R)-FTY720 methyl ether (ROMe): A selective SK2 inhibitor [].
  • 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKi): A non-selective SK1/2 inhibitor [].
Overview

PF-543 is a selective inhibitor of sphingosine kinase 1, an enzyme that plays a significant role in the regulation of sphingosine-1-phosphate levels, which are critical for various physiological processes including cell proliferation and survival. The compound has garnered attention for its potential applications in cancer therapy, particularly due to its ability to inhibit tumor growth associated with elevated sphingosine-1-phosphate levels. PF-543 is characterized by a non-lipid structure, distinguishing it from typical sphingosine kinase inhibitors, which often share lipid-like properties.

Source

PF-543 was developed by researchers exploring the therapeutic potential of sphingosine kinase inhibitors. The compound is derived from a series of synthetic modifications aimed at enhancing its efficacy and selectivity against sphingosine kinase 1. Various studies have investigated its synthesis, biological activity, and potential derivatives to improve its anticancer properties .

Classification

PF-543 is classified as a sphingosine kinase inhibitor. It specifically targets sphingosine kinase 1, which is implicated in cancer cell proliferation and survival. The compound's mechanism of action involves disrupting the signaling pathways mediated by sphingosine-1-phosphate, thus hindering cancer progression.

Synthesis Analysis

Methods

The synthesis of PF-543 typically involves several key steps that utilize known chemical reactions and starting materials. For instance, one method begins with the reaction of specific azide compounds with benzaldehyde derivatives under basic conditions to form intermediate products that are further modified through reductive amination processes.

Technical Details

A detailed synthesis pathway for PF-543 includes:

  1. Starting Material Preparation: A known compound is reacted with sodium azide in dimethylformamide to introduce an azide group.
  2. Formation of Intermediate Compounds: Subsequent reactions involve coupling with bromomethylbenzaldehyde in the presence of potassium carbonate.
  3. Final Product Formation: The final compound is obtained through reductive amination using prolinol and sodium triacetoxyborohydride as reducing agents .

This multi-step approach allows for the precise control over the molecular structure of PF-543, optimizing its inhibitory properties against sphingosine kinase 1.

Molecular Structure Analysis

Structure

PF-543 features a unique molecular structure that contributes to its selectivity as an inhibitor. Its structure can be represented as:

C20H22N2O3S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This formula indicates the presence of various functional groups essential for its interaction with the target enzyme.

Data

The molecular weight of PF-543 is approximately 370.46 g/mol. The compound's structural characteristics include a sulfonamide moiety, which is critical for its biological activity .

Chemical Reactions Analysis

Reactions

PF-543 undergoes specific chemical reactions that facilitate its function as an inhibitor. Key reactions include:

  • Binding Reaction: PF-543 binds to the active site of sphingosine kinase 1, inhibiting its activity and preventing the conversion of sphingosine to sphingosine-1-phosphate.
  • Metabolic Stability Reactions: Modifications to the benzenesulfonyl structure have been explored to enhance metabolic stability and prolong the compound's action within biological systems .

Technical Details

The binding affinity and specificity of PF-543 have been assessed through various biochemical assays, demonstrating its effectiveness as a potent inhibitor compared to other compounds in its class.

Mechanism of Action

Process

PF-543 exerts its effects primarily by inhibiting sphingosine kinase 1, leading to reduced levels of sphingosine-1-phosphate. This inhibition disrupts several signaling pathways associated with cell growth and survival, particularly in cancer cells.

Data

Research indicates that PF-543 significantly reduces cell proliferation in various cancer models by inducing apoptosis and autophagy, thereby highlighting its potential as a therapeutic agent against malignancies driven by aberrant sphingosine signaling .

Physical and Chemical Properties Analysis

Physical Properties

PF-543 is characterized by:

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Chemical Properties

Key chemical properties include:

  • Stability: PF-543 exhibits moderate stability under physiological conditions but can be modified to enhance this trait.
  • Reactivity: The presence of reactive functional groups allows for interactions with biological targets while minimizing off-target effects .
Applications

Scientific Uses

PF-543 has been investigated for various scientific applications, particularly in cancer research. Its primary uses include:

  • Cancer Therapy: As an inhibitor of sphingosine kinase 1, PF-543 has shown promise in preclinical studies targeting colorectal cancer and other malignancies characterized by elevated sphingosine-1-phosphate levels.
  • Biochemical Research: The compound serves as a valuable tool for studying the role of sphingosine kinase in cellular signaling pathways and disease mechanisms .

Properties

CAS Number

1415562-82-1

Product Name

PF-543

IUPAC Name

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

Molecular Formula

C27H31NO4S

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C27H31NO4S/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3/t25-/m1/s1

InChI Key

NPUXORBZRBIOMQ-RUZDIDTESA-N

SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4

Synonyms

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4

Isomeric SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.